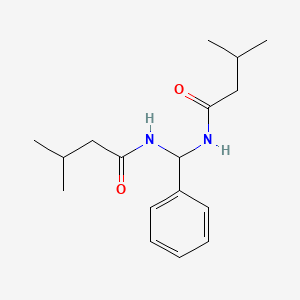

N,N'-(phenylmethylene)bis(3-methylbutanamide)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N,N’-(phenylmethylene)bis(3-methylbutanamide)” is a bis-amide based compound . It has a molecular formula of C17H26N2O2 . The compound has been studied for its anion transport and binding properties in POPC lipid bilayers . The compound displays evidence of aggregation in solution with single crystal X-ray crystallographic analysis showing hydrogen bonding between the amide substituents of adjacent receptors in the solid state .

Synthesis Analysis

The synthesis of “N,N’-(phenylmethylene)bis(3-methylbutanamide)” involves the use of 3,5-bis(trifluoromethyl) benzamide, benzaldehyde, and TMSCl in DMF . The product is recrystallized from EtOAC to give a white powder . The yield is approximately 66% .Molecular Structure Analysis

The molecular structure of “N,N’-(phenylmethylene)bis(3-methylbutanamide)” is characterized by a potentially parallel array of hydrogen bond donors . Nitro and trifluoromethyl substituents were chosen due to their electron-withdrawing properties, which is known to increase the acidity of attached hydrogen bond donors .Chemical Reactions Analysis

The anion transport and binding properties of a series of bis-amide based compounds have been studied in POPC lipid bilayers . The compounds display evidence of aggregation in solution with single crystal X-ray crystallographic analysis showing hydrogen bonding between the amide substituents of adjacent receptors in the solid state .Physical And Chemical Properties Analysis

The average mass of “N,N’-(phenylmethylene)bis(3-methylbutanamide)” is 290.401 Da . The compound is a white powder .Wissenschaftliche Forschungsanwendungen

Optical, Thermal, and Electrochemical Properties

This compound has been studied for its self-assembly, optical, thermal, and electrochemical properties . The compound was found to form self-assembled microstructures, such as hollow tubes, which showed broad absorption in the near-infrared region and intensified conductivity in the solid state .

Anion Transport and Binding

The compound has been used in the study of anion transport and binding properties . It has been found that the compound displays evidence of aggregation in solution, and it has been used in the study of transmembrane anion transporters .

Synthesis of Symmetrical N,N’-Alkylidene Bis-Amides

The compound has been used in the synthesis of symmetrical N,N’-alkylidene bis-amides . This process has been catalyzed by silica coated magnetic NiFe2O4 nanoparticles supported polyphosphoric acid .

Electrochemical Sensor for Glucose Detection

The compound has been used as a base for electrochemical deposition of silver nanoparticles to fabricate a novel electrochemical sensor for glucose detection .

Pharmaceutical Applications

Bis(indolyl) methane derivatives, which are structurally similar to the compound , have been found to possess promising biological activities including anticancer, antimicrobial, antifungal, analgesic, anti-inflammatory, anthelmintic, cardiovascular activities .

Synthesis of Multidimensional Metal-Organic Frameworks (MOFs)

N,N’-donor ligands, which are structurally similar to the compound , have been systematically used for the synthesis of multidimensional MOFs .

Wirkmechanismus

Zukünftige Richtungen

The future directions of research on “N,N’-(phenylmethylene)bis(3-methylbutanamide)” could involve further exploration of its anion transport and binding properties . There is interest in developing synthetic anion transporters with the future potential to combat ‘channelopathies’, diseases caused by malfunctioning anion transport channels .

Eigenschaften

IUPAC Name |

3-methyl-N-[(3-methylbutanoylamino)-phenylmethyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-12(2)10-15(20)18-17(14-8-6-5-7-9-14)19-16(21)11-13(3)4/h5-9,12-13,17H,10-11H2,1-4H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWGXNWPELXIUBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC(C1=CC=CC=C1)NC(=O)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-iodophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B5052448.png)

![3,4-dimethyl-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5052456.png)

![4-{[(1-methyl-2,5-dioxo-3-pyrrolidinyl)amino]methyl}benzenesulfonamide](/img/structure/B5052461.png)

![(2R*,3R*)-3-(dimethylamino)-1'-(3-thienylcarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5052468.png)

![N'-[(4-chlorophenoxy)acetyl]-2,2-dimethylpropanohydrazide](/img/structure/B5052486.png)

amino]benzoic acid](/img/structure/B5052493.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-(2-furyl)acrylamide](/img/structure/B5052501.png)

![3-[(4-fluorobenzyl)amino]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B5052528.png)

![ethyl 4-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinecarboxylate](/img/structure/B5052555.png)

![N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5052569.png)